molecular formula C8H16N2O B1400330 (S)-N-Methyl-N-piperidin-3-yl-acetamide CAS No. 364734-41-8

(S)-N-Methyl-N-piperidin-3-yl-acetamide

Cat. No. B1400330
M. Wt: 156.23 g/mol
InChI Key: RRYLJOLAPLXTEM-QMMMGPOBSA-N
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Description

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  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Physical And Chemical Properties Analysis

    This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Catalysis and Synthesis

    (S)-N-Methyl-N-piperidin-3-yl-acetamide is used in catalysis and synthesis, demonstrating its utility in the formation of complex organic compounds. For instance, it has been involved in the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, using Fe3O4 magnetic nanoparticle under ultrasound irradiation. This process highlights the compound's role in facilitating reactions under solvent-free conditions and in acetic acid, showing advantages such as clean methodologies, easy workup procedures, and high yields (Mokhtary & Torabi, 2017).

    Antimicrobial Properties

    The antimicrobial applications of (S)-N-Methyl-N-piperidin-3-yl-acetamide derivatives have been explored, revealing their effectiveness against pathogenic bacteria and Candida species. Specifically, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited significant anticandidal activity, influenced by the presence of 2,6-dimethylpiperidine groups and specific substituents on the benzothiazole ring (Mokhtari & Pourabdollah, 2013).

    DNA and Protein Binding Studies

    The compound's derivatives have been investigated for their DNA-binding interactions, showing potential interactions with calf thymus DNA via intercalation. This suggests the compound's utility in studies related to DNA structure and function. Additionally, its ability to bind strongly with bovine serum albumin (BSA) through a static quenching mechanism has been documented, indicating its relevance in protein-binding studies (Raj, 2020).

    Antibacterial Activity

    Acetamide derivatives of (S)-N-Methyl-N-piperidin-3-yl-acetamide, bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and evaluated for their antibacterial potential. These studies have shown moderate inhibitory effects, with certain compounds demonstrating significant activity against Gram-negative bacterial strains, highlighting their potential in developing new antibacterial agents (Iqbal et al., 2017).

    Safety And Hazards

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  • Future Directions

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    Please note that the availability and depth of information can vary depending on the specific compound and the extent of research conducted on it. For a comprehensive analysis, it’s recommended to consult scientific literature or databases, or work with a chemist or other expert in the field.


    properties

    IUPAC Name

    N-methyl-N-[(3S)-piperidin-3-yl]acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RRYLJOLAPLXTEM-QMMMGPOBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)N(C)C1CCCNC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=O)N(C)[C@H]1CCCNC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    156.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-N-Methyl-N-piperidin-3-yl-acetamide

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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